molecular formula C23H24N6O5S B4159064 2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide

2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B4159064
M. Wt: 496.5 g/mol
InChI Key: QBYVYAWXTIVBFC-UHFFFAOYSA-N
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Description

2-[(4-Allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where the amino group reacts with a methoxyphenyl halide.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and triazole moieties.

    Hydrolysis: Hydrolysis reactions can occur at the acetamide group, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions include epoxides, amines, substituted derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
  • 2-[(4-Allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide
  • 2-[(4-Allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[5-[2-(2-methyl-4-nitroanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S/c1-4-11-28-20(13-21(30)25-18-7-5-6-8-19(18)34-3)26-27-23(28)35-14-22(31)24-17-10-9-16(29(32)33)12-15(17)2/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYVYAWXTIVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2CC=C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 6
2-{[5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide

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